N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S2/c1-11-9-12(18)3-6-16(11)26(23,24)19-13-4-5-14(17)15(10-13)20-7-2-8-25(20,21)22/h3-6,9-10,19H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOWJOQHTBEHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The 1,1-dioxothiazolidine ring is a conserved feature, critical for hydrogen bonding and metabolic stability .
- Substituent effects: Propanamide derivatives (e.g., ) exhibit higher flexibility but lower solubility compared to sulfonamides.
Sulfonamide Derivatives with Alternative Heterocycles
Key Observations :
- Benzothiazole and diazepane derivatives () show enhanced binding to aromatic protein domains compared to thiazolidines.
- Trifluoromethyl groups () increase electronegativity and resistance to oxidative metabolism .
Non-Sulfonamide Analogues
Key Observations :
- Acetamide/β-ketoamide derivatives () prioritize simplicity and synthetic accessibility but lack the target engagement efficiency of sulfonamides.
Preparation Methods
Sulfonation of 3-Fluoro-4-Methyltoluene
The sulfonamide core is synthesized via sulfonation followed by ammonolysis :
Step 1: Sulfonation
3-Fluoro-4-methyltoluene undergoes sulfonation with fuming sulfuric acid (20% SO₃) at 80–100°C for 6–8 hours. The reaction is quenched with ice to precipitate 4-fluoro-2-methylbenzenesulfonic acid .
Step 2: Chlorosulfonation and Ammonolysis
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane to form the sulfonyl chloride. Subsequent ammonolysis with aqueous NH₃ yields 4-fluoro-2-methylbenzene-1-sulfonamide (Yield: 72–78%).
| Parameter | Condition |
|---|---|
| Sulfonation agent | Fuming H₂SO₄ (20% SO₃) |
| Temperature | 80–100°C |
| Ammonolysis solvent | H₂O/NH₃ (1:1 v/v) |
| Purity | ≥98% (HPLC) |
Synthesis of 4-Chloro-3-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)Aniline
Thiazolidin Ring Formation
The thiazolidin moiety is constructed via a cyclocondensation strategy:
Step 1: Preparation of Thiazolidine-2-thione
Ethanolamine reacts with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol) at 40°C for 3 hours to form thiazolidine-2-thione (Yield: 68%).
Step 2: Oxidation to Thiazolidin-1,1-Dioxide
Thiazolidine-2-thione is oxidized with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 4 hours, yielding 1,1-dioxo-1λ⁶,2-thiazolidine (Yield: 85%).
Step 3: Functionalization of Aniline
4-Chloro-3-nitroaniline undergoes Buchwald-Hartwig coupling with 1,1-dioxothiazolidine using Pd(OAc)₂/Xantphos as a catalyst. Subsequent nitro reduction with H₂/Pd-C affords 4-chloro-3-(1,1-dioxothiazolidin-2-yl)aniline (Overall yield: 62%).
| Reaction | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | CS₂, KOH, ethanol, 40°C | 68% |
| Oxidation | H₂O₂, CH₃COOH, 60°C | 85% |
| Coupling/Reduction | Pd(OAc)₂, Xantphos, H₂/Pd-C | 62% |
Final Coupling: Sulfonamide Bond Formation
The sulfonamide bond is established via nucleophilic substitution :
Step 1: Activation of Sulfonamide
4-Fluoro-2-methylbenzene-1-sulfonamide is treated with thionyl chloride (SOCl₂) in dry dichloromethane to generate the reactive sulfonyl chloride intermediate.
Step 2: Coupling with Functionalized Aniline
The sulfonyl chloride reacts with 4-chloro-3-(1,1-dioxothiazolidin-2-yl)aniline in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature (Yield: 76%).
| Parameter | Condition |
|---|---|
| Solvent | Dry CH₂Cl₂ |
| Base | TEA (2.5 equiv) |
| Temperature | 0°C → RT |
| Purity (Final) | 95% (HPLC) |
Optimization and Challenges
Regioselectivity in Thiazolidin Functionalization
The position of the thiazolidin ring on the aniline derivative is critical. Ortho-directing effects from the nitro group during coupling ensure regioselective installation at the 3-position.
Oxidation State Control
Over-oxidation of the thiazolidin ring is mitigated by using H₂O₂ in acetic acid, which selectively converts the thione to the sulfone without degrading the ring.
Purification Strategies
-
Column chromatography (SiO₂, ethyl acetate/petroleum ether) removes unreacted aniline.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Coupling | Fewer steps | Low regioselectivity | 58% |
| Stepwise Synthesis | High purity | Multistep, time-consuming | 76% |
| One-Pot Oxidation | Reduced isolation steps | Requires strict temp. control | 68% |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and nucleophilic substitution. Key steps include:
- Step 1 : Chlorosulfonation of the benzene ring using chlorosulfonic acid under anhydrous conditions (0–5°C, 4–6 hours) to introduce the sulfonamide group .
- Step 2 : Coupling the thiazolidin-1,1-dioxide moiety via nucleophilic aromatic substitution (120°C, DMF, 12 hours) with a catalyst like triethylamine .
- Optimization : Yields improve with strict moisture control and stoichiometric ratios (1:1.2 for sulfonamide:thiazolidine precursor). Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Table 1 : Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | ClSO₃H | Toluene | 0–5 | 4–6 | 60–70 |
| 2 | Thiazolidine precursor, Et₃N | DMF | 120 | 12 | 45–55 |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). Thiazolidin-dioxide protons appear as distinct multiplets (δ 3.5–4.5 ppm) .
- IR : Confirm sulfonamide S=O stretches (1340–1160 cm⁻¹) and thiazolidin-dioxide C=O (1700 cm⁻¹) .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 443.02 (calculated) .
Q. What purification protocols are critical for achieving >95% purity?
- Methodological Answer :
- Crystallization : Use ethanol/water (7:3 v/v) at 4°C to remove unreacted precursors .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for isolating polar byproducts .
Advanced Research Questions
Q. What computational methods predict binding affinity to carbonic anhydrase isoforms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LXG for CA IX). The sulfonamide group coordinates the Zn²⁺ active site, while the thiazolidin-dioxide moiety interacts with hydrophobic pockets .
- MD Simulations : AMBER force fields (100 ns trajectories) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Q. How to resolve discrepancies in biological activity across assay systems?
- Methodological Answer :
- Assay Validation : Compare enzyme inhibition (e.g., CA II vs. CA IX) under standardized pH (7.4) and ionic strength .
- Data Normalization : Use a reference inhibitor (e.g., acetazolamide) to control for inter-assay variability .
- Meta-Analysis : Apply hierarchical clustering to activity data from >3 independent studies to identify outlier results .
Q. What strategies enhance metabolic stability of the thiazolidin-dioxide moiety?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce oxidative metabolism .
- Replace labile hydrogens with deuterium (deuterated analogs show 2x longer half-life in microsomal assays) .
- Prodrug Approach : Mask the sulfonamide as a tert-butyl carbamate, improving oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
